TAFI inhibitor

Description

Structure

3D Structure

Properties

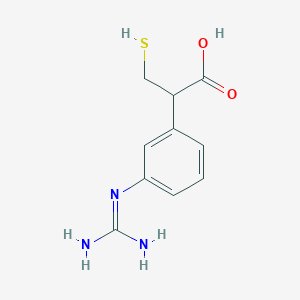

Molecular Formula |

C10H13N3O2S |

|---|---|

Molecular Weight |

239.30 g/mol |

IUPAC Name |

2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C10H13N3O2S/c11-10(12)13-7-3-1-2-6(4-7)8(5-16)9(14)15/h1-4,8,16H,5H2,(H,14,15)(H4,11,12,13) |

InChI Key |

YHBCRXAIIVZWEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N=C(N)N)C(CS)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Role of TAFIa in Regulating Clot Lysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), upon activation to its enzymatic form (TAFIa), serves as a critical modulator of fibrinolysis, effectively bridging the coagulation and clot dissolution pathways. TAFIa systematically down-regulates the breakdown of fibrin (B1330869) clots by removing C-terminal lysine (B10760008) residues from partially degraded fibrin.[1] These lysine residues are essential binding sites for plasminogen and its activator, tissue-type plasminogen activator (tPA), and their removal by TAFIa abrogates a key positive feedback mechanism in plasmin generation.[2][3] This action stabilizes the fibrin clot, making it more resistant to degradation.[4] Due to its significant anti-fibrinolytic role, elevated TAFIa activity is implicated in the pathophysiology of thrombotic diseases, rendering it a promising target for novel profibrinolytic therapeutic agents.[5][4][6] This guide provides a detailed overview of the TAFIa activation pathway, its mechanism of action, quantitative kinetic data, key experimental protocols for its study, and its relevance in drug development.

The TAFI Activation Pathway

TAFI, also known as procarboxypeptidase U or plasma procarboxypeptidase B, circulates in plasma as an inactive zymogen.[7] Its activation to the potent carboxypeptidase TAFIa is primarily catalyzed by thrombin.[2] This activation is dramatically enhanced—by over 1000-fold—in the presence of the endothelial cell surface receptor, thrombomodulin, which forms a complex with thrombin.[5][1] Plasmin can also activate TAFI, though less efficiently.[5] Relatively high concentrations of thrombin are required for TAFI activation, typically exceeding those needed for the conversion of fibrinogen to fibrin.[2][8][9] This ensures that clot protection by TAFIa is initiated only after a stable fibrin clot has begun to form. Once activated, TAFIa is intrinsically unstable, with a half-life of approximately 8-15 minutes at 37°C, which ensures its activity is localized and temporally limited.[1][10]

Caption: TAFI is activated to TAFIa by the thrombin-thrombomodulin complex.

Mechanism of Action of TAFIa in Fibrinolysis Regulation

The primary role of the fibrinolytic system is to dissolve fibrin clots via the serine protease plasmin. The process is initiated when tPA converts the zymogen plasminogen into active plasmin. This process is significantly amplified on the fibrin surface. Limited cleavage of fibrin by initial amounts of plasmin exposes new C-terminal lysine residues. These residues act as docking sites for both plasminogen and tPA, co-localizing them on the fibrin surface and enhancing the catalytic efficiency of plasminogen activation by several orders of magnitude.[3][7] This creates a powerful positive feedback loop that accelerates clot lysis.[11]

TAFIa intervenes directly in this feedback loop. As a carboxypeptidase, it efficiently cleaves the newly exposed C-terminal lysine residues from the partially degraded fibrin clot.[5][1] By removing these critical binding sites, TAFIa:

-

Reduces the binding of plasminogen and tPA to the fibrin surface.[1][2][7]

-

Abrogates the fibrin cofactor function in tPA-mediated plasminogen activation.[11][3]

-

Ultimately, suppresses the burst of plasmin generation required for efficient clot dissolution.[11][7]

This results in a fibrin clot that is more resistant to lysis.[2] This mechanism is threshold-dependent; as long as the concentration of TAFIa remains above a certain threshold, the propagation of fibrinolysis is effectively inhibited.[11]

Caption: TAFIa removes C-terminal lysines, inhibiting the plasminogen/tPA binding feedback loop.

Quantitative Analysis of TAFIa Activity

The antifibrinolytic potential of TAFIa has been quantified through various enzymatic and clot-based assays. The data highlight its high efficiency in modifying fibrin and its sensitivity to inhibition.

Table 1: Kinetic Parameters of TAFIa Activity on Fibrin Degradation Products

| Substrate / Process | kcat (s⁻¹) | Km (nM) | Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹) |

|---|---|---|---|

| Glu-Plasminogen-binding site removal | 2.34 | 142.6 | 16.21 |

| Lys-Plasminogen-binding site removal | 0.89 | 96.0 | 9.23 |

| Cleavage of all C-terminal lysines | - | - | 1.10 |

| Cleavage of all C-terminal lysines (in presence of Glu-Plasminogen) | - | - | 3.85 |

(Data sourced from reference[12])

Table 2: TAFIa Concentration-Dependent Effects on Fibrinolysis

| Parameter | Effective Concentration | Observation |

|---|---|---|

| Half-maximal downregulation of plasminogen binding on platelets | ~1 nM | TAFIa reduces plasminogen binding in a concentration-dependent manner.[7] |

| Half-maximal downregulation of t-PA binding on platelets | ~1 nM | TAFIa reduces t-PA binding by approximately 33%.[7] |

| Half-maximal decrease in plasminogen activation on platelets | ~1 nM | Consistent with its effects on plasminogen and t-PA binding.[7] |

(Data sourced from reference[7])

Table 3: Properties of a Representative Small-Molecule TAFIa Inhibitor (BX 528)

| Assay Type | IC₅₀ | Selectivity |

|---|---|---|

| Enzymatic Assay | 2 nM | 3,500- to 35,000-fold selective against carboxypeptidases CPN, CPZ, and CPD.[13] |

| In-vitro Clot Lysis Assay | 50 nM | 5- and 12-fold selective against CPE and CPB, respectively.[13] |

(Data sourced from reference[13])

Experimental Methodologies

The study of TAFIa's role in fibrinolysis relies on a set of specialized in-vitro assays. These protocols are fundamental for researchers in hemostasis and drug development professionals targeting TAFIa.

Protocol: Turbidimetric Clot Lysis Assay

This assay measures the ability of TAFIa, generated from plasma TAFI, to delay the lysis of a clot induced by a plasminogen activator.[1][14]

Objective: To quantify the overall antifibrinolytic potential of TAFI in a plasma environment.

Principle: A fibrin clot is formed in platelet-poor plasma by adding calcium and a coagulation activator (e.g., thrombin or tissue factor). Simultaneously, a plasminogen activator (e.g., tPA) is added to initiate lysis. The formation and lysis of the clot are monitored over time by measuring changes in optical density (turbidity) at 405 nm.[1][14] The time to 50% lysis is a key parameter, which is prolonged in the presence of active TAFIa.[8]

Detailed Methodology:

-

Plasma Preparation: Obtain citrated platelet-poor plasma (PPP) by centrifuging whole blood.

-

Reagent Preparation:

-

Coagulation Activator: Prepare a solution of thrombin or recombinant tissue factor.

-

Plasminogen Activator: Prepare a solution of recombinant tPA (e.g., 83 ng/mL final concentration).[14]

-

Calcium Chloride (CaCl₂): Prepare a solution to initiate coagulation.

-

(Optional) TAFIa Inhibitor: Prepare a solution of a specific TAFIa inhibitor, such as potato carboxypeptidase inhibitor (CPI) or a small molecule inhibitor (e.g., PTCI at 25 µg/mL), to confirm that the observed effect is TAFIa-dependent.[15][16]

-

-

Assay Procedure (in a 96-well microplate):

-

Pipette PPP into each well.

-

Add the TAFIa inhibitor or a buffer control.

-

Add the tPA solution.

-

Place the plate in a pre-warmed (37°C) spectrophotometer.

-

Initiate the reaction by adding a mixture of the coagulation activator and CaCl₂.

-

Immediately begin monitoring the change in absorbance at 405 nm at regular intervals (e.g., every 20 seconds) until the clot has fully lysed.[7]

-

-

Data Analysis:

-

Plot absorbance versus time to generate a lysis curve.

-

Determine key parameters such as lag time, maximum absorbance, and lysis time (the time from clot formation to 50% reduction in maximum absorbance).

-

Compare lysis times between samples with and without the TAFIa inhibitor to determine the specific contribution of TAFIa.

-

Caption: Workflow for assessing TAFIa-mediated antifibrinolytic effect in plasma.

Protocol: Measurement of TAFIa Activity using a Chromogenic Substrate

Objective: To directly measure the enzymatic activity of generated TAFIa.

Principle: This method typically involves two steps. First, TAFI in a plasma sample is activated to TAFIa by adding a thrombin/thrombomodulin complex. Second, the generated TAFIa activity is measured by adding a specific chromogenic substrate that mimics the C-terminus of its natural substrates. The rate of color development is proportional to the TAFIa activity.

Detailed Methodology:

-

TAFI Activation:

-

Incubate the plasma sample with a pre-determined concentration of human thrombin and soluble thrombomodulin for a set period (e.g., 10 minutes) at 37°C to generate TAFIa.

-

-

Enzymatic Reaction:

-

Add a specific chromogenic substrate for carboxypeptidase B-like enzymes (e.g., hippuryl-Arg or hippuryl-Lys).

-

Incubate for a defined time.

-

-

Measurement:

-

Stop the reaction (e.g., with acid).

-

Measure the absorbance at the appropriate wavelength.

-

-

Quantification:

-

Relate the absorbance to a standard curve generated with known amounts of active carboxypeptidase B to determine the TAFIa activity in the sample.

-

Protocol: Quantification of Plasminogen/tPA Binding to Platelets

Objective: To assess the effect of TAFIa on the binding of fibrinolytic proteins to activated platelets.[17]

Principle: Thrombin-activated platelets bind plasminogen and tPA in a fibrin-dependent manner. This binding can be quantified using fluorescently labeled proteins and flow cytometry.[7][17]

Detailed Methodology:

-

Platelet Preparation: Isolate platelets from whole blood.

-

Labeling: Label purified plasminogen and/or tPA with a fluorescent dye (e.g., 5IAF).

-

Binding Assay:

-

Flow Cytometry:

-

Analyze the platelet population by flow cytometry to measure the mean fluorescence intensity, which is proportional to the amount of protein bound per platelet.

-

-

Data Analysis:

-

Compare the fluorescence intensity of samples treated with TAFIa to control samples to quantify the reduction in binding.

-

Role in Pathophysiology and as a Therapeutic Target

Given its potent antifibrinolytic activity, TAFIa is a key player in thrombotic diseases.[5] Elevated levels or activity of TAFI can create a hypofibrinolytic state, increasing the risk for conditions such as deep vein thrombosis, pulmonary embolism, and ischemic stroke.[1][4] This makes the inhibition of TAFIa a compelling strategy for developing novel profibrinolytic drugs.[4][6]

Advantages of Targeting TAFIa:

-

Modulation, not Ablation: Inhibiting TAFIa does not completely abolish fibrinolysis but rather restores the lytic potential that is suppressed by coagulation. This may offer a more nuanced approach than direct administration of plasminogen activators.

-

Targeted Action: TAFIa is generated at the site of coagulation, so its inhibition would primarily affect the stability of a newly formed thrombus.

-

Potential for Reduced Bleeding Risk: By enhancing endogenous fibrinolysis rather than inducing a systemic lytic state, TAFIa inhibitors could potentially have a wider therapeutic window and a lower risk of bleeding complications compared to traditional thrombolytic agents.

Numerous small-molecule, peptide, and antibody-based inhibitors of TAFIa have been developed and are under investigation.[5][6][18][19] These compounds typically work by either preventing the activation of TAFI or by directly inhibiting the active site of TAFIa.[4] The development of potent and selective TAFIa inhibitors represents a promising frontier in the treatment of thrombotic disorders.[13]

References

- 1. TAFI [practical-haemostasis.com]

- 2. [The TAFI system. The new role of fibrinolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are TAFI inhibitors and how do they work? [synapse.patsnap.com]

- 5. Thrombin Activatable Fibrinolysis Inhibitor (TAFI): An Updated Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAFIa inhibitors in the treatment of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) attenuates fibrin-dependent plasmin generation on thrombin-activated platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma TAFI levels influence the clot lysis time in healthy individuals in the presence of an intact intrinsic pathway of coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 10. uwo.scholaris.ca [uwo.scholaris.ca]

- 11. ahajournals.org [ahajournals.org]

- 12. Kinetics of activated thrombin-activatable fibrinolysis inhibitor (TAFIa)-catalyzed cleavage of C-terminal lysine residues of fibrin degradation products and removal of plasminogen-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - part I: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tissue factor-expressing monocytes inhibit fibrinolysis through a TAFI-mediated mechanism, and make clots resistant to heparins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TAFIa, PAI-1 and alpha-antiplasmin: complementary roles in regulating lysis of thrombi and plasma clots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) attenuates fibrin-dependent plasmin generation on thrombin-activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design and synthesis of conformationally restricted inhibitors of active thrombin activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a New Thrombolytic Target: A Technical Guide to the Discovery and History of TAFI Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), a key modulator at the crossroads of coagulation and fibrinolysis, has emerged as a compelling target for novel antithrombotic therapies.[1] Its unique mechanism of action, attenuating the breakdown of fibrin (B1330869) clots, has significant implications for the treatment of thrombotic diseases.[2] This technical guide provides an in-depth exploration of the discovery and historical development of TAFI inhibitors, from the initial identification of the protein to the evolution of various inhibitory strategies. It is designed to serve as a comprehensive resource, detailing the scientific journey, key experimental methodologies, and quantitative data that have shaped our understanding of TAFI inhibition.

The Discovery of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI)

The existence of a plasma procarboxypeptidase that could be activated by thrombin was first reported in the late 1980s and early 1990s by several independent research groups. This protein was initially given various names, including unstable carboxypeptidase (CPU), carboxypeptidase R (CPR), and plasma procarboxypeptidase B (plasma proCPB).[2][3] In 1995, a 60-kDa carboxypeptidase zymogen was identified that, upon activation by thrombin, exhibited antifibrinolytic properties.[3][4] This protein was aptly named Thrombin-Activatable Fibrinolysis Inhibitor (TAFI).[3] Subsequent research confirmed that CPU, CPR, plasma proCPB, and TAFI were all the same molecule.[3]

TAFI is a zymogen that, once activated by thrombin, the thrombin-thrombomodulin complex, or plasmin, is converted to its active form, TAFIa.[1][2] TAFIa is a carboxypeptidase B-like enzyme that removes C-terminal lysine (B10760008) and arginine residues from partially degraded fibrin.[5][6][7] These C-terminal residues serve as binding sites for plasminogen and tissue plasminogen activator (t-PA), enhancing the conversion of plasminogen to plasmin and thereby promoting fibrinolysis.[5] By removing these binding sites, TAFIa effectively dampens the fibrinolytic process, leading to the stabilization of the fibrin clot.[2][5] This crucial role in downregulating fibrinolysis established TAFI as a critical link between the coagulation and fibrinolytic systems and a promising target for therapeutic intervention.[1]

The Rationale for TAFI Inhibition

The discovery of TAFI's function immediately suggested that its inhibition could be a viable strategy to enhance fibrinolysis and treat thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and myocardial infarction.[2] By blocking the action of TAFIa, the positive feedback loop of plasminogen activation on the fibrin surface would be preserved, leading to more efficient clot dissolution.[5] This approach offered a potential advantage over traditional anticoagulant and thrombolytic therapies by targeting a mechanism that stabilizes clots rather than directly interfering with coagulation factors or plasminogen activators.

Signaling Pathway of TAFI Activation and Inhibition

The activation of TAFI and its subsequent inhibition is a multi-step process that is tightly regulated. The following diagram illustrates the key steps in this pathway.

Caption: TAFI activation by thrombin and the thrombin-thrombomodulin complex, and its inhibition.

Development of TAFI Inhibitors

The development of TAFI inhibitors has progressed through several strategies, each with its own set of advantages and challenges. The main classes of TAFI inhibitors include naturally occurring inhibitors, peptide-based inhibitors, small molecule inhibitors, and antibody-based inhibitors.

Naturally Occurring and Peptide-Based Inhibitors

Some of the earliest identified inhibitors of TAFIa were naturally occurring proteins and peptides. A well-characterized example is the potato tuber carboxypeptidase inhibitor (PTCI).[2] These molecules provided crucial proof-of-concept for TAFI inhibition. Subsequently, researchers designed and synthesized novel peptide-based inhibitors.

| Inhibitor Class | Example | Ki (app) (µM) | IC50 (µM) | Reference |

| Peptide-based | Guanidinyl-L-cysteine | 0.08 | 9.4 (in human plasma clot lysis assay) | [8] |

| Peptide-based | Glycyl-L-cysteine | 0.14 | - | [8] |

| Peptide-based | Glycyl-glycyl-L-cysteine | 0.99 | - | [8] |

Small Molecule Inhibitors

The quest for orally bioavailable and specific TAFI inhibitors led to the development of small molecule compounds. These inhibitors are typically designed to interact with the active site of TAFIa.

| Inhibitor | IC50 (nM) | Assay Type | Selectivity | Reference |

| BX 528 | 2 | Enzymatic assay | 3,500- to 35,000-fold selective against other carboxypeptidases | [9] |

| BX 528 | 50 | In-vitro clot lysis assay | - | [9] |

Antibody-Based Inhibitors

Monoclonal antibodies (mAbs) and their fragments offer high specificity and affinity for their targets, making them attractive candidates for TAFI inhibition. These can be engineered to either block the activation of TAFI or directly inhibit the enzymatic activity of TAFIa.[2]

| Inhibitor | Target | Mechanism | IC50 (µM) | Reference |

| MA-TCK22G2 | TAFI | Inhibits plasmin- and thrombin-mediated activation | - | [2] |

| MA-TCK11A9 | TAFI | Selectively inhibits plasmin-mediated activation | - | [2] |

| MA-T12D11 | TAFI | Exclusively inhibits thrombin/thrombomodulin-mediated activation | - | [2] |

| Db-TCK26D6x33H1F7 | TAFI and PAI-1 | Bispecific diabody inhibitor | - | [10] |

Key Experimental Protocols

The discovery and characterization of TAFI inhibitors have relied on a suite of specialized in vitro and in vivo assays. The following sections provide detailed methodologies for some of the most critical experiments.

TAFIa Chromogenic Activity Assay

This assay is used to measure the enzymatic activity of TAFIa and to determine the potency of inhibitors.

Principle: TAFIa cleaves a synthetic chromogenic substrate, releasing a colored compound that can be quantified spectrophotometrically. The rate of color development is proportional to the TAFIa activity.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified human TAFI.

-

Prepare an activation solution containing thrombin and thrombomodulin in a suitable buffer (e.g., HEPES-buffered saline).

-

Prepare a stock solution of the chromogenic substrate (e.g., Hippuryl-Arg or a 3-thia-arginine peptide substrate).[11][12]

-

Prepare a stop solution (e.g., acetic acid).

-

Prepare a range of concentrations of the test inhibitor.

-

-

TAFI Activation:

-

In a microtiter plate, mix the TAFI solution with the activation solution.

-

Incubate at 37°C for a defined period (e.g., 10 minutes) to allow for the conversion of TAFI to TAFIa.[11]

-

-

Inhibition Step:

-

Add the test inhibitor at various concentrations to the wells containing activated TAFIa.

-

Incubate for a short period to allow for inhibitor binding.

-

-

Substrate Reaction:

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.[12]

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Plasma Clot Lysis Assay

This assay assesses the overall effect of a this compound on fibrinolysis in a more physiologically relevant plasma environment.

Principle: A clot is formed in plasma in the presence of a plasminogen activator. The time it takes for the clot to lyse is measured by monitoring the change in turbidity. TAFI inhibitors are expected to shorten the clot lysis time.

Protocol:

-

Reagent Preparation:

-

Prepare citrated platelet-poor plasma (PPP).

-

Prepare a solution of tissue plasminogen activator (t-PA).

-

Prepare a solution of calcium chloride (CaCl₂) to initiate clotting.

-

Prepare a range of concentrations of the test inhibitor.

-

-

Assay Procedure:

-

In a microtiter plate, mix the PPP with the test inhibitor at various concentrations.

-

Add the t-PA solution to each well.

-

Initiate clotting by adding the CaCl₂ solution.

-

Immediately begin monitoring the optical density (e.g., at 405 nm) of the wells over time at 37°C in a microplate reader.[13]

-

-

Data Analysis:

-

The time to 50% clot lysis is determined from the turbidity profile for each inhibitor concentration.

-

Plot the clot lysis times against the inhibitor concentrations to evaluate the dose-dependent effect of the inhibitor.

-

In Vivo Murine Thrombosis Model

Animal models are essential for evaluating the efficacy and safety of TAFI inhibitors in a living system. The ferric chloride-induced carotid artery thrombosis model is commonly used.

Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus. The effect of a this compound on the time to vessel occlusion or on thrombus stability is measured.

Protocol:

-

Animal Preparation:

-

Anesthetize a mouse according to approved institutional protocols.

-

Surgically expose the common carotid artery.

-

-

Inhibitor Administration:

-

Administer the test inhibitor via a suitable route (e.g., intravenous injection) at a predetermined dose and time before injury.

-

-

Thrombosis Induction:

-

Place a small piece of filter paper saturated with a ferric chloride solution (e.g., 10%) on the exposed carotid artery for a defined period (e.g., 3 minutes).[14]

-

-

Blood Flow Monitoring:

-

Monitor blood flow in the carotid artery using a Doppler flow probe.

-

Record the time to complete vessel occlusion.

-

-

Data Analysis:

-

Compare the time to occlusion in inhibitor-treated animals to that in a vehicle-treated control group to determine the efficacy of the inhibitor in preventing or delaying thrombosis.

-

Workflow for this compound Discovery

The discovery of novel TAFI inhibitors typically follows a structured workflow, from initial screening to lead optimization.

Caption: A typical workflow for the discovery and development of TAFI inhibitors.

Clinical Development of TAFI Inhibitors

The promising preclinical data for several TAFI inhibitors have led to their evaluation in clinical trials. For instance, a Phase I clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of a this compound in healthy volunteers (NCT00389155). While the development of some early candidates was discontinued (B1498344) for various reasons, the pursuit of clinically effective and safe TAFI inhibitors continues, driven by the strong scientific rationale for this therapeutic approach.

Conclusion

The discovery of TAFI and the subsequent development of its inhibitors represent a significant advancement in our understanding of the regulation of fibrinolysis. From its initial characterization to the design of potent and specific inhibitors, the journey has been marked by rigorous scientific investigation and innovative drug discovery efforts. The diverse array of inhibitory strategies, including peptides, small molecules, and antibodies, provides a rich pipeline for future therapeutic development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to build upon as they work towards translating the promise of TAFI inhibition into tangible clinical benefits for patients with thrombotic diseases.

References

- 1. Thrombin Activatable Fibrinolysis Inhibitor (TAFI): An Updated Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombin Activatable Fibrinolysis Inhibitor (TAFI): An Updated Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invitech.co.uk [invitech.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of conformationally restricted inhibitors of active thrombin activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thrombin activatable fibrinolysis inhibitor: not just an inhibitor of fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-function relationships in thrombin-activatable fibrinolysis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - part I: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Innovative thrombolytic strategy using a heterodimer diabody against TAFI and PAI-1 in mouse models of thrombosis and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

- 13. Plasma TAFI levels influence the clot lysis time in healthy individuals in the presence of an intact intrinsic pathway of coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thrombin-activatable fibrinolysis inhibitor (TAFI) deficiency is compatible with murine life - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) in Hemostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as procarboxypeptidase B, U, or R, is a key regulator at the intersection of the coagulation and fibrinolysis cascades. As a proenzyme synthesized primarily in the liver, TAFI circulates in the plasma and, upon activation, plays a crucial role in attenuating the breakdown of fibrin (B1330869) clots, thereby modulating hemostatic balance.[1][2] This technical guide provides an in-depth exploration of TAFI's function in hemostasis, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support research and drug development endeavors in thrombosis and hemostasis.

Core Function and Mechanism of Action

TAFI exists in plasma as an inactive zymogen.[3] Its activation to the potent enzyme, TAFIa, is a critical step in its function. This activation is most efficiently catalyzed by the thrombin-thrombomodulin complex, which increases the catalytic efficiency of thrombin by approximately 1250-fold.[4][5] Thrombin or plasmin alone can also activate TAFI, albeit less efficiently.[4]

Once activated, TAFIa, a carboxypeptidase B-like enzyme, exerts its antifibrinolytic effect by removing C-terminal lysine (B10760008) and arginine residues from partially degraded fibrin.[6] These C-terminal residues are essential binding sites for plasminogen and tissue plasminogen activator (tPA), which work in concert to mediate fibrinolysis. By cleaving these binding sites, TAFIa effectively downregulates plasminogen activation and subsequent plasmin generation, thereby protecting the fibrin clot from premature degradation.[7] This mechanism provides a crucial link between the coagulation cascade, which generates thrombin, and the regulation of fibrinolysis.[2]

The antifibrinolytic activity of TAFIa is transient due to its inherent thermal instability, with a half-life of approximately 8 to 15 minutes at 37°C, depending on a common genetic polymorphism (Thr325Ile).[8] This instability serves as a key regulatory mechanism, preventing excessive inhibition of fibrinolysis.

Quantitative Data on TAFI

A comprehensive understanding of TAFI's role in hemostasis requires an appreciation of its quantitative parameters. The following tables summarize key data on TAFI concentration, activation and inhibition kinetics, and its functional effects.

| Parameter | Value | References |

| Plasma Concentration (Antigen) | 5.8 - 10.0 µg/mL (100 - 172 nM) | [1] |

| Platelet Concentration | ~50 ng / 1 x 10⁹ platelets | [9] |

| Half-life of TAFIa (Thr325 isoform) | ~8 minutes at 37°C | [8] |

| Half-life of TAFIa (Ile325 isoform) | ~15 minutes at 37°C | [8] |

Table 1: Concentration and Stability of TAFI and TAFIa.

| Enzyme/Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) | References |

| Thrombin-Thrombomodulin / TAFI | - | - | Increased 1250-fold | [4][5] |

| TAFIa / Fibrin Degradation Products | 0.146 | - | 16.41 | [10] |

Table 2: Kinetic Parameters of TAFI Activation and TAFIa Enzymatic Activity.

| Inhibitor | IC₅₀ | Notes | References |

| BX 528 (small molecule) | 2 nM (enzymatic assay), 50 nM (clot lysis assay) | Highly selective for TAFIa. | [11] |

| Nanobodies | IC₅₀ ranges from 0.38- to >16-fold molar excess | Inhibit up to 99% of TAFIa activity. | [12] |

| Potato Tuber Carboxypeptidase Inhibitor (PTCI) | Biphasic effect | Prolongs clot lysis at low concentrations and enhances at high concentrations. | [2] |

| 2-guanidinoethylmercaptosuccinic acid (GEMSA) | Biphasic effect | Prolongs clot lysis at low concentrations and enhances at high concentrations. | [2] |

Table 3: Inhibition of TAFIa Activity.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in TAFI function.

Caption: TAFI Activation Pathway

Caption: TAFIa Mechanism of Action

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. The following sections provide step-by-step protocols for common assays used to study TAFI function.

Chromogenic TAFI Activity Assay

This assay measures the enzymatic activity of TAFIa by monitoring the cleavage of a synthetic chromogenic substrate.

Principle: TAFI in a plasma sample is activated to TAFIa by the thrombin-thrombomodulin complex. The active TAFIa then cleaves a synthetic substrate, releasing a chromophore that can be quantified spectrophotometrically. The rate of color development is proportional to the TAFI activity in the sample.[6][13]

Materials:

-

Microtiter plate

-

Spectrophotometer capable of reading at 405 nm

-

Citrated platelet-poor plasma (PPP)

-

TAFI activator solution (containing thrombin and thrombomodulin)

-

Chromogenic TAFIa substrate (e.g., a 3-thia-arginine peptide substrate)

-

Ellman's reagent (DTNB) for some substrate types[10]

-

Assay buffer

-

TAFI calibrators and controls

Procedure:

-

Sample Preparation: Thaw frozen plasma samples rapidly at 37°C. Dilute the plasma sample (e.g., 1:2) with the assay buffer.

-

Assay Setup: Add diluted plasma samples, calibrators, and controls to the wells of the microtiter plate.

-

Activation: Add the TAFI activator solution to each well to initiate the conversion of TAFI to TAFIa.

-

Substrate Addition: After a defined incubation period for activation, add the chromogenic substrate to each well.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance at 405 nm over a set period (e.g., 5-10 minutes) at 37°C.

-

Data Analysis: Calculate the rate of change in absorbance (ΔOD/min) for each sample. Construct a calibration curve using the results from the TAFI calibrators. Determine the TAFI activity in the test samples by interpolating their ΔOD/min values from the calibration curve.

Turbidimetric Plasma Clot Lysis Assay

This assay assesses the overall effect of TAFI on fibrinolysis by measuring the time it takes for a plasma clot to lyse in the presence of a plasminogen activator.

Principle: A fibrin clot is formed in plasma by the addition of thrombin and calcium. A plasminogen activator (e.g., tPA) is included to initiate fibrinolysis. The turbidity of the clot is monitored over time. The clot lysis time is defined as the time from the midpoint of clot formation to the midpoint of clot dissolution. The contribution of TAFI is determined by comparing the clot lysis time in the presence and absence of a specific TAFIa inhibitor (e.g., Potato Tuber Carboxypeptidase Inhibitor - PTCI).[8][14]

Materials:

-

Microtiter plate

-

Spectrophotometer with temperature control (37°C) capable of reading at 405 nm

-

Citrated platelet-poor plasma (PPP)

-

Thrombin solution

-

Calcium chloride (CaCl₂) solution

-

Tissue plasminogen activator (tPA) solution

-

TAFIa inhibitor (e.g., PTCI)

-

Assay buffer

Procedure:

-

Reagent Preparation: Prepare working solutions of thrombin, CaCl₂, tPA, and the TAFIa inhibitor in the assay buffer.

-

Assay Setup: In the wells of a microtiter plate, add the plasma sample. For the control wells, add the TAFIa inhibitor. For the test wells, add an equivalent volume of buffer.

-

Initiation of Clotting and Lysis: Add a mixture of thrombin, CaCl₂, and tPA to all wells to simultaneously initiate coagulation and fibrinolysis.

-

Turbidity Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe complete clot lysis.

-

Data Analysis: Plot absorbance versus time for each well. Determine the clot lysis time for both the test and control samples. The difference in lysis time between the samples with and without the TAFIa inhibitor represents the TAFI-dependent prolongation of clot lysis.

Caption: Clot Lysis Assay Workflow

TAFI Antigen Quantification by Sandwich ELISA

This immunoassay quantifies the total amount of TAFI protein in a sample, regardless of its activity state.

Principle: A capture antibody specific for TAFI is coated onto the wells of a microplate. The plasma sample is added, and any TAFI present binds to the capture antibody. After washing away unbound components, a second, enzyme-conjugated detection antibody that recognizes a different epitope on TAFI is added. This forms a "sandwich" complex. A substrate for the enzyme is then added, and the resulting color change is proportional to the amount of TAFI in the sample.[5][15][16]

Materials:

-

Microtiter plate pre-coated with a capture anti-TAFI antibody

-

Spectrophotometer for reading absorbance at 450 nm

-

Citrated platelet-poor plasma (PPP)

-

Wash buffer

-

Sample diluent

-

Biotinylated detection anti-TAFI antibody

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

TAFI antigen standards

Procedure:

-

Standard and Sample Preparation: Prepare a serial dilution of the TAFI antigen standards in the sample diluent. Dilute the plasma samples in the sample diluent.

-

Binding of TAFI: Add the prepared standards and diluted samples to the wells of the antibody-coated microplate. Incubate to allow TAFI to bind to the capture antibody.

-

Washing: Aspirate the contents of the wells and wash them multiple times with the wash buffer to remove unbound material.

-

Addition of Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

-

Washing: Repeat the washing step.

-

Addition of Enzyme Conjugate: Add the Streptavidin-HRP conjugate to each well and incubate.

-

Washing: Repeat the washing step.

-

Color Development: Add the TMB substrate solution to each well. Incubate in the dark at room temperature to allow color to develop.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of TAFI in the samples by interpolating their absorbance values from the standard curve.

Clinical and Pharmaceutical Relevance

Elevated levels of TAFI have been associated with an increased risk of thrombotic events, as they contribute to a hypofibrinolytic state, making clots more resistant to degradation.[1] Conversely, deficiencies in TAFI activity may be linked to bleeding disorders. The significant impact of genetic polymorphisms on TAFI levels and activity further underscores its importance in individual thrombotic risk assessment.[2][17]

The critical role of TAFI in hemostasis makes it an attractive target for therapeutic intervention. The development of specific TAFIa inhibitors is a promising strategy for enhancing the efficacy of thrombolytic therapies and for the treatment of thrombotic disorders.[11][12] A thorough understanding of TAFI's function, kinetics, and measurement is therefore essential for the rational design and evaluation of novel antithrombotic agents.

Conclusion

Thrombin-Activatable Fibrinolysis Inhibitor is a vital component of the hemostatic system, providing a sophisticated mechanism for downregulating fibrinolysis and stabilizing fibrin clots. Its activity is tightly regulated through a complex interplay of activators, its inherent instability, and the presence of inhibitors. The quantitative data and detailed experimental protocols presented in this guide offer a robust foundation for researchers and drug development professionals to further investigate the multifaceted role of TAFI in health and disease, and to explore its potential as a therapeutic target.

References

- 1. Thrombin Activatable Fibrinolysis Inhibitor (TAFI): An Updated Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Activated platelet-based inhibition of fibrinolysis via thrombin-activatable fibrinolysis inhibitor activation system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. affinitybiologicals.com [affinitybiologicals.com]

- 6. researchgate.net [researchgate.net]

- 7. TAFI [practical-haemostasis.com]

- 8. Identification of thrombin activatable fibrinolysis inhibitor (TAFI) in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. invitech.co.uk [invitech.co.uk]

- 10. A novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - part I: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TAFIa inhibiting nanobodies as profibrinolytic tools and discovery of a new TAFIa conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TAFI Activity assay (incl. Controls and Calibrator) [loxo.de]

- 13. Plasma TAFI levels influence the clot lysis time in healthy individuals in the presence of an intact intrinsic pathway of coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biopcr.com [biopcr.com]

- 15. mybiosource.com [mybiosource.com]

- 16. Relationship Between Polymorphism of Thrombin-Activatable Fibrinolysis Inhibitor Gene +1040C/T and a Cohort of Chinese Women With Recurrent Spontaneous Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

The TAFI Pathway in Thrombotic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) stands at a critical intersection of the coagulation and fibrinolytic systems, playing a pivotal role in downregulating the breakdown of fibrin (B1330869) clots. This function positions the TAFI pathway as a key area of investigation in the pathophysiology of thrombotic disorders. Elevated levels or increased activation of TAFI can lead to a hypofibrinolytic state, thereby increasing the risk of venous and arterial thrombosis. This technical guide provides an in-depth exploration of the TAFI pathway, its mechanism of action, clinical significance in various thrombotic conditions, and detailed methodologies for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target this important pathway for therapeutic intervention.

The TAFI Pathway: A Molecular Bridge Between Coagulation and Fibrinolysis

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as procarboxypeptidase U or plasma procarboxypeptidase B, is a zymogen that, upon activation, becomes a potent inhibitor of fibrinolysis.[1][2] It is synthesized primarily in the liver and circulates in the plasma.[3] The activation of TAFI to its enzymatic form, TAFIa, is a key regulatory step.

Activation of TAFI

TAFI can be activated by several proteases, but the most physiologically relevant activators are the thrombin-thrombomodulin complex and plasmin.[1][2]

-

Thrombin-Thrombomodulin Complex: Thrombin alone is a weak activator of TAFI. However, when thrombin binds to thrombomodulin, an endothelial cell receptor, the catalytic efficiency of TAFI activation is increased by approximately 1250-fold.[4][5] This is considered the primary activation pathway.

-

Plasmin: Plasmin, the principal enzyme of fibrinolysis, can also activate TAFI, creating a feedback loop where the process of fibrinolysis itself can trigger its own inhibition.[4]

Upon activation, a 92-amino acid activation peptide is cleaved from the N-terminus of TAFI, exposing the active site of the enzyme TAFIa.[3]

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. [PDF] Association of Thrombin-Activatable Fibrinolysis Inhibitor with Acute Pulmonary Embolism | Semantic Scholar [semanticscholar.org]

- 3. TAFI [practical-haemostasis.com]

- 4. An assay for measuring functional activated thrombin-activatable fibrinolysis inhibitor in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Low thrombin activatable fibrinolysis inhibitor activity levels are associated with an increased risk of a first myocardial infarction in men - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Void: A Technical Guide to the Regulation and Inhibition of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thrombin-activatable fibrinolysis inhibitor (TAFI), a key modulator at the interface of coagulation and fibrinolysis, represents a significant target for pro-fibrinolytic therapeutic strategies. Upon activation to its enzymatic form, TAFIa, it attenuates the breakdown of fibrin (B1330869) clots. A comprehensive understanding of its regulation is paramount for the development of novel antithrombotic agents. This technical guide addresses the core topic of endogenous inhibitors of TAFI. Crucially, based on current scientific literature, there are no known physiological endogenous inhibitors of TAFIa that circulate in plasma . The primary mechanism for the down-regulation of TAFIa activity in vivo is its own intrinsic thermal instability.

This document provides an in-depth exploration of this unique regulatory mechanism. Furthermore, to provide a complete picture for researchers in the field, this guide details the characteristics and experimental evaluation of well-documented exogenous and synthetic inhibitors that have been instrumental in elucidating the function of TAFIa. We present quantitative data for these compounds, detailed experimental protocols for their characterization, and logical diagrams of the key pathways and workflows.

The Absence of a Natural Counterpart: Endogenous Inhibition of TAFIa

Extensive research into the regulation of the fibrinolytic system has revealed a notable void: the absence of a specific, circulating endogenous inhibitor for activated TAFI (TAFIa).[1] This is in stark contrast to other potent enzymes in the coagulation and fibrinolytic cascades, which are tightly controlled by dedicated plasma inhibitors (e.g., antithrombin for thrombin, α2-antiplasmin for plasmin).

One protein, Latexin , has been identified as the only known endogenous carboxypeptidase A inhibitor in mammals.[2][3] While it can inhibit certain carboxypeptidases, its physiological role as a TAFIa inhibitor is not supported. Latexin is primarily expressed in specific neuronal and non-neural tissues and is not found circulating in plasma where it would encounter TAFI.[4] Its substrate specificity also leans towards carboxypeptidase A enzymes, further diminishing the likelihood of it being a physiologically relevant regulator of TAFIa, which is a carboxypeptidase B-like enzyme.[2][3]

Regulation via Intrinsic Instability

In the absence of a natural inhibitor, the activity of TAFIa is controlled by a novel mechanism of autoregulation: an inherent structural instability.[5][6] Once the N-terminal activation peptide is cleaved from the proenzyme TAFI, the resulting TAFIa enzyme is metastable, with a short half-life of approximately 8-15 minutes at 37°C.[7][8] This rapid, spontaneous inactivation is due to a conformational change in a dynamic flap region of the enzyme, which disrupts the active site.[5] This ensures that the antifibrinolytic activity of TAFIa is localized in both time and space to the site of clot formation, preventing systemic suppression of fibrinolysis.

Characterized Non-Endogenous Inhibitors of TAFIa

While physiological inhibitors are absent, several potent inhibitors from natural, non-endogenous sources and synthetic compounds have been discovered and characterized. These molecules are invaluable tools for studying TAFIa function and serve as foundational scaffolds for drug development.

Quantitative Data on Key TAFIa Inhibitors

The following table summarizes the quantitative inhibition data for the most well-characterized non-endogenous and synthetic TAFIa inhibitors. These competitive inhibitors act by binding to the active site of the enzyme.

| Inhibitor | Source / Type | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |

| PTCI (Potato Tuber Carboxypeptidase Inhibitor) | Natural (Plant) | ~110 nM | - | Exhibits a biphasic effect in clot lysis assays, prolonging lysis at low concentrations and enhancing it at higher concentrations.[9] |

| LCI (Leech Carboxypeptidase Inhibitor) | Natural (Animal) | 0.2-0.4 nM | - | A tightly binding, competitive inhibitor of pancreatic-like carboxypeptidases, including plasma carboxypeptidase B (TAFIa). |

| TCI (Tick Carboxypeptidase Inhibitor) | Natural (Animal) | Nanomolar range | - | A potent inhibitor isolated from the tick Rhipicephalus bursa that stimulates fibrinolysis in vitro.[10] |

| GEMSA (2-Guanidinoethylmercaptosuccinic Acid) | Synthetic | ~85 nM | - | A small molecule arginine analog that, like PTCI, can stabilize TAFIa at certain concentrations, leading to a paradoxical antifibrinolytic effect.[9] |

| BX 528 | Synthetic | - | 2 nM (enzymatic assay)50 nM (clot lysis assay) | A potent and highly selective small-molecule inhibitor with no significant off-target activity in extensive screening panels. |

Signaling Pathways and Experimental Workflows

TAFI Activation Pathway

The activation of TAFI is intricately linked to the coagulation cascade. The primary activators are the thrombin-thrombomodulin complex and, to a lesser extent, plasmin itself. The generated TAFIa then acts to suppress fibrinolysis by removing C-terminal lysine (B10760008) residues from partially degraded fibrin, which are essential binding sites for plasminogen and tissue-type plasminogen activator (tPA).

Experimental Workflow for TAFIa Inhibitor Screening

A typical workflow for identifying and characterizing novel TAFIa inhibitors involves a multi-step process, starting with a primary enzymatic assay followed by a more physiologically relevant clot lysis assay.

Detailed Experimental Protocols

Protocol 1: Chromogenic TAFIa Activity Assay

This assay measures the direct enzymatic activity of TAFIa on a synthetic chromogenic substrate. It is suitable for high-throughput screening of potential inhibitors.

Principle: TAFI is activated to TAFIa by the thrombin-thrombomodulin complex. The active TAFIa then cleaves a specific synthetic substrate (e.g., a 3-thia-arginine peptide mimetic), releasing a thiol derivative. This product reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (5-mercapto-2-nitro-benzoic acid), which is measured spectrophotometrically at 405 nm. The rate of color development is proportional to TAFIa activity.[11][12]

Materials:

-

Microtiter plate (96-well, flat-bottom)

-

Microplate reader capable of kinetic measurements at 405 nm

-

Purified human TAFI

-

Human thrombin

-

Soluble human thrombomodulin (TM)

-

Test inhibitor compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

TAFI Activator Reagent: Buffer containing thrombin and TM

-

TAFI Substrate Reagent: Buffer containing a synthetic peptide mimetic substrate and DTNB

-

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

-

Sample Preparation: Prepare serial dilutions of the test inhibitor compounds in Assay Buffer. Include a vehicle control (buffer with solvent) and a positive control inhibitor (e.g., GEMSA).

-

Reaction Setup: In each well of the microtiter plate, add the following in order:

-

50 µL of plasma sample (or purified TAFI in buffer).

-

10 µL of test inhibitor dilution or control.

-

-

Activation: Add 20 µL of TAFI Activator Reagent to each well to initiate the conversion of TAFI to TAFIa.

-

Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for TAFI activation.

-

Substrate Addition: Add 20 µL of TAFI Substrate Reagent to each well to start the chromogenic reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at 405 nm every 30-60 seconds for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

-

Determine the percent inhibition for each test compound concentration relative to the vehicle control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

-

Protocol 2: Turbidimetric Clot Lysis Assay

This functional assay assesses the overall effect of an inhibitor on fibrinolysis in a plasma environment, providing more physiologically relevant data.

Principle: Coagulation is initiated in a plasma sample in the presence of a plasminogen activator (tPA). As fibrin polymerizes, the turbidity (optical density) of the sample increases. The subsequent action of plasmin, generated by tPA, breaks down the clot, causing the turbidity to decrease. The time to 50% clot lysis is the primary endpoint. A potent TAFIa inhibitor will prevent TAFIa from suppressing fibrinolysis, resulting in a shorter clot lysis time compared to a control.[13][14]

Materials:

-

Microtiter plate (96-well, flat-bottom)

-

Microplate reader capable of kinetic measurements at 400-450 nm and temperature-controlled at 37°C

-

Citrated, platelet-poor human plasma (normal pooled or TAFI-deficient)

-

Recombinant tissue-type plasminogen activator (tPA)

-

Coagulation initiator (e.g., dilute tissue factor and phospholipids, or thrombin)

-

Calcium Chloride (CaCl₂) solution

-

Test inhibitor compounds

-

Assay Buffer (e.g., HEPES buffered saline, pH 7.4)

Procedure:

-

Reagent Preparation: Prepare working solutions of tPA, coagulation initiator, CaCl₂, and test inhibitors in Assay Buffer.

-

Reaction Setup: Pre-warm the microplate reader to 37°C. In each well, add:

-

75 µL of plasma.

-

10 µL of test inhibitor or vehicle control.

-

15 µL of tPA solution.

-

-

Initiation of Clotting and Lysis: Add 50 µL of a pre-mixed solution containing the coagulation initiator and CaCl₂ to each well to start the reaction.

-

Turbidity Measurement: Immediately place the plate in the reader and measure the optical density (OD) at 405 nm every 30-60 seconds for up to several hours, until the clot has fully lysed.

-

Data Analysis:

-

Plot OD versus time for each well. This will generate a curve showing clot formation (rising OD) and lysis (falling OD).

-

From the curve, determine the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition. This is the clot lysis time.

-

Compare the clot lysis times in the presence of inhibitors to the vehicle control. A shorter lysis time indicates a pro-fibrinolytic effect.

-

Dose-response curves can be generated by plotting the reduction in clot lysis time against inhibitor concentration.

-

Conclusion

The regulation of Thrombin-Activatable Fibrinolysis Inhibitor stands as a unique paradigm in hemostasis. The absence of a dedicated endogenous inhibitor underscores the critical role of its intrinsic instability in controlling its potent antifibrinolytic activity. For researchers and drug developers, this highlights that therapeutic intervention does not need to compete with a natural inhibitor, presenting a clear pathway for pharmacologic modulation. The exogenous and synthetic inhibitors discussed herein have been, and continue to be, essential tools for dissecting the complex role of TAFI in thrombosis, inflammation, and beyond. The detailed protocols provided in this guide offer a standardized framework for the continued investigation of TAFIa and the development of novel inhibitors with therapeutic potential.

References

- 1. publications.tno.nl [publications.tno.nl]

- 2. Latexin regulates the abundance of multiple cellular proteins in hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of human carboxypeptidase A4 with its endogenous protein inhibitor, latexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Latexin, a carboxypeptidase A inhibitor, is expressed in rat peritoneal mast cells and is associated with granular structures distinct from secretory granules and lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structures of TAFI elucidate the inactivation mechanism of activated TAFI: a novel mechanism for enzyme autoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The intrinsic threshold of the fibrinolytic system is modulated by basic carboxypeptidases, but the magnitude of the antifibrinolytic effect of activated thrombin-activable fibrinolysis inhibitor is masked by its instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Crystal Structure of Thrombin-activable Fibrinolysis Inhibitor (TAFI) Provides the Structural Basis for Its Intrinsic Activity and the Short Half-life of TAFIa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uwo.scholaris.ca [uwo.scholaris.ca]

- 9. Stabilization versus inhibition of TAFIa by competitive inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A carboxypeptidase inhibitor from the tick Rhipicephalus bursa: isolation, cDNA cloning, recombinant expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TAFI Activity assay (incl. Controls and Calibrator) [loxo.de]

- 13. ashpublications.org [ashpublications.org]

- 14. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) Inhibition in Cardiovascular Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) pathway as a therapeutic target in cardiovascular diseases. It details the mechanism of action, preclinical evidence for TAFI inhibitors, comprehensive experimental protocols for their evaluation, and key signaling pathways.

Introduction: The Role of TAFI in Hemostasis and Thrombosis

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), a plasma zymogen, serves as a crucial link between the coagulation and fibrinolysis cascades.[1][2] Upon activation by thrombin—a process significantly enhanced by the cofactor thrombomodulin—TAFI is converted to its active form, TAFIa, a carboxypeptidase B-like enzyme.[1][3] TAFIa attenuates the breakdown of fibrin (B1330869) clots by removing C-terminal lysine (B10760008) and arginine residues from partially degraded fibrin.[4] These residues are essential binding sites for plasminogen and tissue-type plasminogen activator (tPA), which work in concert to dissolve the clot.[1][5] By removing these binding sites, TAFIa effectively dampens the positive feedback loop of plasmin generation, making the clot more resistant to lysis.[3][4][6]

Elevated levels or increased activation of TAFI can lead to a hypofibrinolytic state, which is associated with an increased risk for various thrombotic diseases, including deep vein thrombosis (DVT), pulmonary embolism (PE), ischemic stroke, and myocardial infarction.[2][4] This positions TAFIa as a compelling pharmacological target. Inhibiting TAFIa activity or preventing TAFI activation is a pro-fibrinolytic strategy that could enhance the efficacy of endogenous or therapeutic thrombolysis without directly interfering with clot formation, potentially offering a safer alternative to conventional anticoagulants.[2][7]

Mechanism of Action of TAFI Inhibitors

TAFI inhibitors function through two primary strategies:

-

Direct Inhibition of TAFIa: These molecules, typically small synthetic compounds or natural inhibitors, bind to the active site of TAFIa, preventing it from cleaving lysine residues on the fibrin surface.

-

Inhibition of TAFI Activation: This approach involves agents, such as monoclonal antibodies, that bind to the zymogen TAFI and prevent its cleavage and activation by the thrombin/thrombomodulin complex or plasmin.[2]

By blocking the action of TAFIa, these inhibitors preserve the plasminogen binding sites on fibrin, leading to more efficient plasmin generation and accelerated clot dissolution.[4] This approach enhances the body's natural ability to break down pathological thrombi.

Preclinical and In Vivo Evidence

The therapeutic potential of TAFI inhibition has been demonstrated in various animal models of thrombosis and thrombolysis. While clinical development for several small molecule inhibitors has been discontinued (B1498344) for reasons such as unfavorable pharmacokinetics, the preclinical data underscores the validity of the target.[2] Antibody-based inhibitors have shown significant promise in recent studies.

Quantitative Data on TAFI Inhibitor Efficacy

The following table summarizes key quantitative findings from preclinical studies evaluating TAFI inhibitors.

| Inhibitor Class/Name | Cardiovascular Model | Key Efficacy Parameters | Observations & Significance |

| Bispecific Diabody (Db-TCK26D6x33H1F7) | Mouse Model of Thromboembolism (Thromboplastin-induced) | Prophylactic dose: 0.8 mg/kg | Decreased fibrin deposition in the lungs.[8] |

| Bispecific Diabody (Db-TCK26D6x33H1F7) | Mouse Model of Cerebral Ischemia & Reperfusion | Therapeutic dose: 0.8 mg/kg (1 hr post-occlusion) | 2.3-fold reduction in cerebral lesion size; improved functional outcomes.[8] |

| Bispecific Diabody (Db-TCK26D6x33H1F7) | Mouse Model of Middle Cerebral Artery (MCA) Occlusion | Early therapeutic dose: 0.8 mg/kg | 2-fold decrease in brain lesion size (outperforming tPA at 10 mg/kg).[8] |

| Bispecific Diabody (Db-TCK26D6x33H1F7) | Mouse Model of Middle Cerebral Artery (MCA) Occlusion | Combined therapy (delayed): 0.8 mg/kg Diabody + 10 mg/kg tPA | 1.7-fold decrease in lesion size; Diabody did not increase bleeding associated with tPA.[8] |

| Potato Tuber Carboxypeptidase Inhibitor (PTCI) | Rabbit Jugular Vein Thrombolysis Model | N/A | Enhanced tPA-induced thrombolysis.[9] |

| Potato Tuber Carboxypeptidase Inhibitor (PTCI) | In Vitro Plasma Clot Lysis Assay | t-PA concentration: ≤ 250 ng/mL | Significantly increased clot lysis.[10] |

| Potato Tuber Carboxypeptidase Inhibitor (PTCI) | In Vitro Plasma Clot Lysis Assay | t-PA concentration: 1,000 - 5,000 ng/mL | Negligible effect on clot lysis, suggesting TAFIa's role is most prominent at physiological or low therapeutic levels of fibrinolysis.[10] |

| General TAFIa Activity | Purified System Fibrinolysis Assay | Half-maximal suppression of tPA-induced fibrinolysis | Achieved at a TAFIa concentration of 1.0 nM, which is ~1-2% of the total TAFI zymogen in plasma.[5][11] |

Key Experimental Protocols

Evaluating the efficacy and safety of novel TAFI inhibitors requires a standardized set of in vitro and in vivo assays.

In Vitro Assay: TAFIa Activity Measurement

This chromogenic assay quantifies the enzymatic activity of TAFIa.

-

Principle: TAFIa is generated from its zymogen in a plasma sample by activation with a thrombin/thrombomodulin complex. The active TAFIa then cleaves a specific synthetic substrate, producing a thiol derivative. This product reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically at 405 nm. The rate of color development is directly proportional to the TAFIa activity.[3][12]

-

Methodology:

-

Sample Preparation: Prepare dilutions of citrated platelet-poor plasma (e.g., 1:2 in 0.9% NaCl).[13] A standard curve is generated using a calibrator plasma with known TAFI activity.

-

Activation: In a microplate well, mix the diluted plasma sample with an activator reagent containing thrombin and thrombomodulin.

-

Substrate Reaction: After a defined incubation period to allow for TAFI activation, add the start reagent, which contains the synthetic substrate and DTNB.

-

Measurement: Immediately begin kinetic measurement of absorbance at 405 nm in a plate reader pre-warmed to 37°C. Monitor the change in absorbance over 5 minutes.

-

Calculation: Calculate the rate of reaction (ΔE/min) from the linear portion of the curve. Determine the TAFIa activity of the sample by interpolating from the standard curve.[12]

-

In Vitro Assay: Turbidimetric Plasma Clot Lysis

This assay assesses the overall effect of a this compound on fibrin clot formation and its subsequent dissolution.

-

Principle: Clot formation in plasma is initiated by adding thrombin or tissue factor, calcium, and phospholipids. The increase in fibrin polymerization leads to increased turbidity (absorbance). Simultaneously, a plasminogen activator (tPA) is added to initiate fibrinolysis. The time from clot formation to lysis is monitored by the change in optical density over time.[14] A potent this compound will shorten the clot lysis time.

-

Methodology:

-

Reagent Preparation: In a 96-well plate, add the following to each well:

-

Citrated platelet-poor plasma.

-

The this compound at various concentrations (or vehicle control).

-

tPA solution (e.g., a final concentration of ~100 ng/mL).

-

-

Initiation: Initiate coagulation and lysis by adding a solution containing thrombin (or tissue factor), CaCl₂, and phospholipids.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure absorbance at 405 nm at regular intervals (e.g., every minute) for up to 120 minutes.[15]

-

Analysis: Plot absorbance versus time. Key parameters to determine include the time to 50% clot lysis, calculated from the point of maximum turbidity to the point where turbidity has decreased by half.

-

In Vivo Model: Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis

This widely used model evaluates the antithrombotic efficacy of a compound in vivo.

-

Principle: Topical application of ferric chloride to an artery (e.g., the carotid artery in a mouse) induces oxidative injury to the endothelium. This exposes subendothelial collagen and tissue factor, triggering platelet activation and coagulation, leading to the formation of an occlusive thrombus.[16] The efficacy of a this compound is measured by its ability to delay or prevent vessel occlusion.

-

Methodology:

-

Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) and surgically expose the common carotid artery.[1][17]

-

Blood Flow Monitoring: Place a Doppler flow probe on the artery, downstream of the planned injury site, to record baseline blood flow.[1]

-

Inhibitor Administration: Administer the this compound or vehicle control via the appropriate route (e.g., intravenous injection).

-

Thrombosis Induction: Cut a small piece of filter paper, saturate it with FeCl₃ solution (e.g., 5-10% w/v), and apply it topically to the exposed artery for a fixed duration (e.g., 3 minutes).[1][18]

-

Measurement: After removing the filter paper, rinse the area with saline and continuously monitor blood flow with the Doppler probe until flow ceases (occlusion) or for a pre-defined cutoff time. The primary endpoint is the time to occlusion.[1]

-

In Vivo Safety Assay: Tail Bleeding Time

This assay is critical for assessing the potential bleeding risk associated with a pro-fibrinolytic agent.

-

Principle: The assay measures the time required for the cessation of bleeding after a standardized transection of the mouse tail. A significant prolongation of bleeding time compared to vehicle-treated animals indicates a potential hemostatic impairment.

-

Methodology:

-

Animal Preparation: Anesthetize the mouse and pre-warm its tail by immersing it in 37°C saline to ensure consistent blood flow.[19]

-

Inhibitor Administration: Administer the this compound or vehicle control.

-

Transection: Using a scalpel, amputate a small segment (e.g., 3-5 mm) from the distal tip of the tail.[20]

-

Measurement: Immediately immerse the tail in a tube containing saline pre-warmed to 37°C and start a timer.[19][21]

-

Endpoint: Record the time until bleeding stops completely for at least 30 seconds. A cutoff time (e.g., 20 minutes) is typically used. Bleeding volume can also be quantified by measuring the amount of hemoglobin released into the saline or by the change in the animal's body weight.[20][22][23]

-

Visualization of Pathways and Workflows

Signaling Pathway: TAFI's Role in Fibrinolysis Regulation

The following diagram illustrates the central mechanism by which activated TAFI (TAFIa) attenuates fibrinolysis, and where TAFI inhibitors intervene.

Caption: TAFI pathway showing inhibition of the pro-fibrinolytic feedback loop.

Experimental Workflow: Preclinical Evaluation of a this compound

This diagram outlines the logical progression for testing a novel this compound, from initial in vitro characterization to in vivo efficacy and safety assessment.

Caption: A typical preclinical workflow for this compound drug development.

Conclusion and Future Directions

Inhibition of TAFI represents a highly promising strategy for the treatment of cardiovascular diseases characterized by pathological thrombosis. The mechanism, which enhances the body's endogenous fibrinolytic system, offers a potential advantage over traditional anticoagulants by targeting clot stability rather than clot formation, which may translate to a lower bleeding risk. Preclinical studies, particularly with advanced antibody-based inhibitors, have demonstrated significant efficacy in models of thromboembolism and stroke.[8]

Future research should focus on developing inhibitors with optimized pharmacokinetic and pharmacodynamic profiles suitable for clinical use. Furthermore, identifying patient populations most likely to benefit from TAFI inhibition—potentially through biomarkers of fibrinolytic potential—will be crucial for successful clinical translation. The continued exploration of this pathway holds the potential to deliver a new class of safer and more effective therapies for patients suffering from thrombotic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. TAFI Activity assay (incl. Controls and Calibrator) [loxo.de]

- 4. What are TAFI inhibitors and how do they work? [synapse.patsnap.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Insights into thrombin activatable fibrinolysis inhibitor function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thrombin activatable fibrinolysis inhibitor (TAFI)--how does thrombin regulate fibrinolysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Innovative thrombolytic strategy using a heterodimer diabody against TAFI and PAI-1 in mouse models of thrombosis and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Thrombin activatable fibrinolysis inhibitor (TAFI) does not inhibit in vitro thrombolysis by pharmacological concentrations of t-PA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An assay for measuring functional activated thrombin-activatable fibrinolysis inhibitor in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. loxo.de [loxo.de]

- 13. invitech.co.uk [invitech.co.uk]

- 14. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) in Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) is a plasma zymogen that functions as a crucial link between the coagulation and fibrinolysis pathways.[1][2] Upon activation by the thrombin-thrombomodulin complex or plasmin, it becomes a potent attenuator of fibrinolysis.[1] Beyond its primary role in stabilizing fibrin (B1330869) clots, activated TAFI (TAFIa) exhibits significant anti-inflammatory properties by inactivating key inflammatory mediators. This dual functionality places TAFI at the crossroads of several pathological processes, including thrombosis, inflammation, cancer, and fibrosis. This technical guide provides an in-depth overview of the role of TAFI across various disease models, summarizes quantitative data, details key experimental protocols, and visualizes the complex pathways and workflows involved. Understanding these multifaceted roles is critical for developing targeted therapeutic strategies that either inhibit or leverage TAFI's activity.

Core Principles of TAFI Function and Activation

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as procarboxypeptidase U or B2, circulates in the plasma as an inactive proenzyme.[3] Its activation is a critical step that initiates its antifibrinolytic and anti-inflammatory functions.

Mechanism of Action: The activation of TAFI to its enzymatic form, TAFIa, occurs through proteolytic cleavage at the Arg92-Ala93 bond, which releases a 19kDa activation peptide.[4][5] While thrombin alone is a weak activator, its complex with the endothelial cell receptor thrombomodulin (TM) increases the activation efficiency by approximately 1250-fold, making the thrombin/thrombomodulin (T/TM) complex the primary physiological activator.[5][6] Plasmin can also activate TAFI, creating a feedback loop.[1]

Once activated, TAFIa systematically removes C-terminal lysine (B10760008) and arginine residues from partially degraded fibrin.[2][6] These lysine residues are crucial binding sites for plasminogen and tissue plasminogen activator (t-PA), which facilitate the conversion of plasminogen to plasmin.[4] By removing these binding sites, TAFIa effectively slows down plasmin generation, thus protecting the fibrin clot from premature degradation.[2][4] This function is exerted through a threshold-dependent mechanism; as long as TAFIa concentration remains above a certain level, it can prevent the propagation of fibrinolysis.[5][7]

Beyond fibrin, TAFIa also inactivates several potent pro-inflammatory mediators, including bradykinin, anaphylatoxins C3a and C5a, and thrombin-cleaved osteopontin, highlighting its role in modulating inflammatory responses.[5][8]

Key Experimental Protocols

Accurate measurement of TAFI concentration and activity is fundamental to studying its role in disease. Several immunological and functional assays are widely used.

Immunological Assay: ELISA for TAFI Antigen

This method quantifies the total amount of TAFI protein (both zymogen and activated forms) in a plasma sample.[4]

Detailed Methodology:

-

Coating: A 96-well microtiter plate is coated with a specific monoclonal antibody that captures TAFI antigen.

-

Sample Addition: Diluted plasma samples, standards, and controls are added to the wells and incubated to allow the antibody to bind to the TAFI protein.

-

Washing: The plate is washed to remove any unbound proteins.

-

Detection Antibody: A second anti-human TAFI antibody conjugated to an enzyme, typically horseradish peroxidase (HRP), is added. This antibody binds to a different epitope on the captured TAFI.

-

Washing: A second washing step removes the unbound detection antibody.

-